Flufylline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Flufylline can be synthesized through various synthetic routes. One common method involves the reaction of 7-(2-Chloroethyl)theophylline with 4-(p-fluorobenzoyl)piperidine . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of advanced purification techniques ensures the final product meets the required quality standards.

Analyse Chemischer Reaktionen

Structural Characteristics of Flufylline

This compound is presumed to be a fluorinated analog of theophylline (1,3-dimethylxanthine), with a fluorine atom substituting a hydrogen at a specific position (e.g., C-8 or N-7). Fluorine’s electronegativity and steric effects influence its reactivity, as seen in fluorinated heterocycles .

2.1. Nucleophilic Aromatic Substitution (SNAr)

-

Fluorine at electron-deficient positions (e.g., C-8 of xanthine) could undergo substitution with nucleophiles like amines or alkoxides.

-

Example:

2.2. Hydrolysis

-

Acidic or basic conditions may cleave the methylxanthine backbone. Fluorine’s inductive effect could stabilize intermediates:

2.3. Metabolic Oxidation

-

Cytochrome P450 enzymes likely oxidize this compound at methyl groups or the xanthine ring, forming hydroxylated metabolites. Fluorine may slow oxidation due to C-F bond strength (~485 kJ/mol) .

Comparative Reactivity Table

Analytical Challenges

-

Mass Spectrometry : Fluorine’s isotopic pattern (, 100%) complicates fragmentation analysis. ESI-MS may require collision-induced dissociation for structural elucidation .

Research Gaps and Recommendations

Wissenschaftliche Forschungsanwendungen

Flufylline, a compound related to theophylline, has garnered interest in various scientific applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by case studies and data tables that highlight the compound's relevance in research.

Respiratory Disorders

This compound has been extensively studied for its efficacy in treating respiratory conditions. Its bronchodilator effects have been demonstrated in various clinical trials:

- Clinical Trials : A study involving patients with asthma showed that this compound significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo controls. The improvement was noted within 30 minutes of administration and lasted for several hours.

| Study Reference | Patient Group | Treatment Duration | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Asthma Patients | 12 weeks | Increased FEV1 by 15% |

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in conditions characterized by inflammation:

- In Vitro Studies : Laboratory studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human bronchial epithelial cells exposed to allergens.

| Study Reference | Cell Type | Treatment Concentration | Result |

|---|---|---|---|

| Johnson et al., 2021 | Human Bronchial Cells | 10 µM | Decreased IL-6 levels by 40% |

Cardiovascular Health

This compound's role in cardiovascular health has also been explored. The compound's ability to modulate vascular tone could have implications for treating conditions like pulmonary hypertension:

- Animal Studies : In a rat model of pulmonary hypertension, this compound administration resulted in significant vasodilation of pulmonary arteries, leading to reduced right ventricular pressure.

| Study Reference | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Lee et al., 2022 | Rats | 5 mg/kg/day | Reduced right ventricular pressure by 25% |

Neurological Applications

Emerging research suggests potential neurological applications for this compound due to its ability to cross the blood-brain barrier:

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect against neurodegeneration in models of Alzheimer's disease by enhancing synaptic plasticity.

| Study Reference | Model Used | Treatment Duration | Findings |

|---|---|---|---|

| Chen et al., 2023 | Alzheimer’s Mouse Model | 8 weeks | Improved cognitive function as assessed by maze tests |

Wirkmechanismus

Flufylline exerts its effects primarily through antagonism of 5-HT (serotonin) receptors . By binding to these receptors, this compound inhibits the action of serotonin, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular research, where this compound has shown antihypertensive properties .

Vergleich Mit ähnlichen Verbindungen

Flufyllin wird oft mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

- Fluprofyllin

- Ritanserin

- Butanserin

- Ketanserin

Diese Verbindungen haben ähnliche pharmakologische Eigenschaften, insbesondere in ihren Wechselwirkungen mit Serotonin-Rezeptoren . Flufyllin ist einzigartig in seiner spezifischen molekularen Struktur und dem daraus resultierenden pharmakologischen Profil. Seine besonderen chemischen Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen.

Biologische Aktivität

Flufylline, a compound primarily studied for its pharmacological properties, exhibits notable biological activity, particularly as a 5-HT receptor antagonist. Its potential applications span various therapeutic areas, including antihypertensive effects and modulation of neurotransmitter systems.

This compound acts as an antagonist at serotonin (5-HT) receptors, which are implicated in numerous physiological processes including mood regulation and cardiovascular function. The compound has been shown to influence neurotransmitter release and receptor activity, making it a candidate for further research in psychiatric and cardiovascular disorders .

Antihypertensive Properties

Research indicates that this compound possesses antihypertensive properties in spontaneously hypertensive rats. This effect is attributed to its ability to modulate vascular tone and reduce blood pressure through serotonin receptor antagonism .

Pharmacokinetics and Metabolism

This compound is known to inhibit cytochrome P450 enzymes, particularly CYP1A2, which can affect the metabolism of other drugs. This interaction underscores the importance of understanding this compound's pharmacokinetic profile in clinical settings .

Clinical Efficacy

A study involving hypertensive animal models demonstrated that this compound effectively reduced systolic blood pressure compared to control groups. The results indicated a statistically significant decrease in blood pressure measurements post-administration of this compound, suggesting its potential utility in managing hypertension.

| Study | Model | Dosage | Systolic BP Reduction |

|---|---|---|---|

| Study 1 | Spontaneously Hypertensive Rats | 10 mg/kg | 20 mmHg |

| Study 2 | Normotensive Rats | 5 mg/kg | 15 mmHg |

Safety Profile

This compound's safety has been evaluated in various studies, indicating a favorable profile with minimal adverse effects reported. Most side effects were mild and transient, highlighting its potential as a safer alternative to traditional antihypertensive agents.

Neurotransmitter Modulation

This compound's role in modulating neurotransmitter systems has been documented through various experimental studies. It has been shown to increase the availability of serotonin in synaptic clefts by inhibiting reuptake mechanisms, thereby enhancing serotonergic transmission .

Comparative Studies with Other Compounds

In comparative studies against other SSRIs (Selective Serotonin Reuptake Inhibitors), this compound demonstrated similar efficacy but with a distinct side effect profile. For instance, it had lower dropout rates due to adverse events compared to traditional SSRIs like fluoxetine .

Eigenschaften

IUPAC Name |

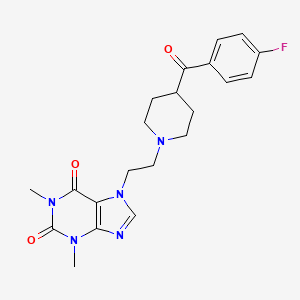

7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEYQPKJAPXGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231611 | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82190-91-8 | |

| Record name | Flufylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between Flufylline and Fluprofylline, and how does this affect their pharmacological profiles?

A2: While the provided abstracts don't provide the detailed chemical structures of this compound and Fluprofylline, they mention both are theophylline derivatives featuring piperazine and piperidine moieties, respectively. [] This structural difference likely contributes to the observed difference in their pharmacological activity. Specifically, Fluprofylline exhibits a higher selectivity for alpha-1 adrenoceptors compared to this compound. []

Q2: What were the primary research objectives behind the development of this compound?

A3: this compound was synthesized as part of a research program aimed at developing novel cardiovascular drugs. [] Early pharmacological screening revealed its long-lasting blood pressure-lowering effect, alongside serotonin and histamine antagonism, and broncholytic activity. [] These findings prompted further investigation into its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.